molecular formula C13H16N4O3 B213730 N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

カタログ番号 B213730
分子量: 276.29 g/mol
InChIキー: FHQAKZBATDRZRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, also known as ADMA (asymmetric dimethylarginine), is a naturally occurring molecule in the human body that plays a crucial role in regulating nitric oxide (NO) production. ADMA is synthesized by the enzyme protein arginine methyltransferase (PRMT) and can inhibit NO production by competing with L-arginine for the enzyme nitric oxide synthase (NOS).

作用機序

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibits NO production by competing with L-arginine for the active site of NOS. NOS is an enzyme that converts L-arginine to NO, which is a potent vasodilator and anti-inflammatory molecule. When N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels are elevated, NOS is unable to produce enough NO, leading to endothelial dysfunction and an increased risk of cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its role in endothelial dysfunction, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been shown to have other biochemical and physiological effects. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can inhibit the growth of certain cancer cells by decreasing their ability to produce NO. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can also modulate the immune system by regulating the production of cytokines and chemokines. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been found to be involved in the regulation of insulin secretion and glucose metabolism.

実験室実験の利点と制限

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a useful tool for studying endothelial dysfunction and the role of NO in cardiovascular disease. However, there are some limitations to using N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in lab experiments. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a small molecule that can easily diffuse across cell membranes, making it difficult to target specific tissues or organs. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels can be affected by a variety of factors, including diet, exercise, and medication use, which can make it challenging to control for confounding variables in experiments.

将来の方向性

There are several future directions for N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide research. One area of interest is the development of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibitors as a potential treatment for cardiovascular disease. Another area of research is the role of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the regulation of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide synthesis and metabolism, which could lead to new therapeutic targets for a variety of diseases.

合成法

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be synthesized in the laboratory by reacting N-acetylanthranilic acid with N,N-dimethylurea in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide. The purity of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been extensively studied in the field of cardiovascular disease, as it is known to be a biomarker of endothelial dysfunction. Endothelial dysfunction is a condition in which the cells that line the blood vessels are unable to produce enough NO, leading to a decrease in vasodilation and an increase in vascular inflammation. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis, all of which are associated with endothelial dysfunction.

特性

製品名

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

分子式

C13H16N4O3

分子量

276.29 g/mol

IUPAC名

N-(6-acetamido-1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C13H16N4O3/c1-7(18)14-9-5-11-12(6-10(9)15-8(2)19)17(4)13(20)16(11)3/h5-6H,1-4H3,(H,14,18)(H,15,19)

InChIキー

FHQAKZBATDRZRF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2C(=C1)N(C(=O)N2C)C)NC(=O)C

正規SMILES

CC(=O)NC1=CC2=C(C=C1NC(=O)C)N(C(=O)N2C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。